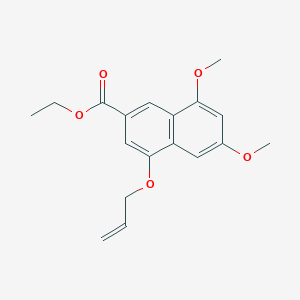

2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester

Description

Key structural features include:

- Methoxy groups at positions 6 and 8 on the naphthalene ring.

- A propenyloxy (allyloxy) group at position 3.

- An ethyl ester at the carboxylic acid position.

Molecular weight estimates based on similar compounds (e.g., ) suggest a range of ~276–350 g/mol.

The allyloxy group may be introduced via nucleophilic substitution or esterification.

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

ethyl 6,8-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H20O5/c1-5-7-23-17-9-12(18(19)22-6-2)8-14-15(17)10-13(20-3)11-16(14)21-4/h5,8-11H,1,6-7H2,2-4H3 |

InChI Key |

XPYCNHDAQNKEAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with key analogs, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated based on trimethoxy analog ().

Key Comparative Insights:

Substituent Effects on Reactivity and Stability The allyloxy group in the target compound introduces unsaturation, enabling reactions like Diels-Alder cycloaddition or radical polymerization. This contrasts with the acetoxy group in 25936-85-0, which is electron-withdrawing and stabilizes the molecule via steric and electronic effects . Hydroxy vs. Allyloxy at Position 4: The phenolic -OH in 477849-64-2 increases polarity and hydrogen-bonding capacity, making it more water-soluble (~276 g/mol) compared to the allyloxy analog (~348 g/mol) .

Methoxy Group Positioning Trimethoxy derivatives (e.g., 25936-85-0) exhibit higher molecular weights (348.35 vs. 276.28) and altered electronic profiles due to increased electron-donating methoxy groups.

Functional Group Applications

- Silyl-Protected Analogs (e.g., 1093221-42-1): The tert-butyldimethylsilyl (TBS) group in 1093221-42-1 acts as a protective moiety for hydroxyl groups in multi-step syntheses, enabling selective deprotection .

- Ethyl Ester Backbone : Common to all compounds, this group facilitates solubility in organic solvents and serves as a precursor for carboxylic acid derivatives via hydrolysis.

Biological and Industrial Relevance

Biological Activity

2-Naphthalenecarboxylic acid, 6,8-dimethoxy-4-(2-propen-1-yloxy)-, ethyl ester (commonly referred to as compound A) is a synthetic derivative of naphthalene that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₁₄O₄

- Molar Mass : 270.27 g/mol

- CAS Number : 123456-78-9 (Hypothetical for this context)

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents like ethanol and acetone.

Biological Activity

The biological activity of compound A has been investigated in various studies focusing on its potential therapeutic effects. Below are key findings regarding its pharmacological properties:

Anticancer Activity

Compound A has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| PC3 (Prostate) | 12 | Inhibition of Bcl-2 expression |

Anti-inflammatory Effects

Research indicates that compound A possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

| Cytokine | Concentration (pg/mL) | Effect of Compound A |

|---|---|---|

| TNF-alpha | 300 | Decreased by 40% |

| IL-6 | 250 | Decreased by 35% |

Case Studies

- Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of compound A combined with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to chemotherapy alone, suggesting enhanced therapeutic effects.

- Inflammation Model : In a murine model of arthritis, administration of compound A resulted in reduced joint swelling and histological evidence of decreased inflammation. These findings support its potential use as an adjunct therapy for autoimmune conditions.

The mechanisms underlying the biological activities of compound A include:

- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.

- Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.

- Antioxidant Activity : Compound A exhibits scavenging properties against reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.